molecular formula C13H16ClNO2 B2889655 N-[4-(2-chloropropanoyl)phenyl]butanamide CAS No. 794554-80-6

N-[4-(2-chloropropanoyl)phenyl]butanamide

Cat. No.: B2889655
CAS No.: 794554-80-6
M. Wt: 253.73
InChI Key: LGSAVTNHAIAUNT-UHFFFAOYSA-N
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Scientific Research Applications

N-[4-(2-chloropropanoyl)phenyl]butanamide is widely used in scientific research, particularly in the field of proteomics. It is used to study protein interactions and modifications. Additionally, it has applications in:

Mechanism of Action

The mechanism of action of N-[4-(2-chloropropanoyl)phenyl]butanamide is not specified in the available resources. Its use in proteomics research suggests it may interact with proteins or other biological molecules .

Future Directions

The future directions of research involving N-[4-(2-chloropropanoyl)phenyl]butanamide are not clear from the available resources. Given its use in proteomics research , it may be involved in studies of protein function or structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-chloropropanoyl)phenyl]butanamide typically involves the reaction of 4-aminobutyric acid with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chloropropanoyl)phenyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-bromopropanoyl)phenyl]butanamide
  • N-[4-(2-fluoropropanoyl)phenyl]butanamide
  • N-[4-(2-iodopropanoyl)phenyl]butanamide

Uniqueness

N-[4-(2-chloropropanoyl)phenyl]butanamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This makes it distinct from its bromine, fluorine, and iodine analogs, which may have different chemical and biological properties .

Properties

IUPAC Name

N-[4-(2-chloropropanoyl)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-3-4-12(16)15-11-7-5-10(6-8-11)13(17)9(2)14/h5-9H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSAVTNHAIAUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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